1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea
Overview
Description
MLT-747 is a potent and selective allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway, which is essential for immune responses and cell survival. MLT-747 binds to the allosteric Trp580 pocket of MALT1 with high affinity, exhibiting an IC50 value of 14 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MLT-747 involves multiple steps, including the formation of a central urea moiety and the introduction of methoxy-containing substituents. The synthetic route typically involves:
- Formation of the central urea moiety through the reaction of an amine with an isocyanate.
- Introduction of methoxy-containing substituents via nucleophilic substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of MLT-747 would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and scalable purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: MLT-747 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in hydrogen bonding and hydrophobic interactions with the allosteric pocket of MALT1.
Common Reagents and Conditions:
Hydrogen Bonding: MLT-747 forms hydrogen bonds with residues such as Asn393 and Glu397 in the allosteric pocket of MALT1.
Hydrophobic Interactions: The methoxy-containing substituent of MLT-747 interacts with the hydrophobic region between the caspase and immunoglobulin-like domains of MALT1.
Major Products Formed: The primary product of the interaction between MLT-747 and MALT1 is the stabilized MALT1-MLT-747 complex, which inhibits the proteolytic activity of MALT1.
Scientific Research Applications
MLT-747 has significant applications in scientific research, particularly in the fields of immunology, oncology, and drug development:
Immunology: MLT-747 is used to study the role of MALT1 in immune responses and to develop immunomodulatory therapies.
Drug Development: MLT-747 serves as a lead compound for the development of selective MALT1 inhibitors, which can be used to treat autoimmune diseases and cancers.
Mechanism of Action
MLT-747 exerts its effects by binding to the allosteric Trp580 pocket of MALT1. This binding stabilizes the inactive conformation of MALT1, thereby inhibiting its proteolytic activity. The inhibition of MALT1 prevents the cleavage of its substrates, such as CYLD, A20, and RelB, which are negative regulators of the NF-κB pathway . As a result, the downstream activation of NF-κB is suppressed, leading to reduced transcription of growth-promoting cytokines like interleukin-2 in lymphocytes .
Comparison with Similar Compounds
Paliperidone: Another allosteric inhibitor of MALT1 that binds to the same allosteric pocket as MLT-747.
MLT-748: A nanomolar selective allosteric inhibitor of MALT1, similar to MLT-747.
Comparison:
Binding Affinity: MLT-747 exhibits high binding affinity with an IC50 value of 14 nanomolar, making it a potent inhibitor.
Selectivity: MLT-747 is highly selective for MALT1, reducing off-target effects and increasing its therapeutic potential.
Mechanism of Action: Both MLT-747 and paliperidone inhibit MALT1 by stabilizing its inactive conformation, but MLT-747 has a higher binding affinity.
MLT-747 stands out due to its high potency and selectivity, making it a valuable tool in the study and treatment of MALT1-related diseases.
Properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGJRAKRGEDPI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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